(8-Formyl-5-methoxynaphthalen-1-yl) 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Formyl-5-methoxynaphthalen-1-yl) 4-methoxybenzoate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a formyl group at the 8th position and a methoxy group at the 5th position on the naphthalene ring, along with a 4-methoxybenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Formyl-5-methoxynaphthalen-1-yl) 4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Methoxylation: The methoxy group at the 5th position can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Esterification: The final step involves the esterification of the naphthalene derivative with 4-methoxybenzoic acid, typically using a coupling reagent such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(8-Formyl-5-methoxynaphthalen-1-yl) 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Methanol and a base such as sodium hydroxide (NaOH) for methoxylation.
Major Products
Oxidation: 8-Carboxy-5-methoxynaphthalen-1-yl 4-methoxybenzoate.
Reduction: 8-Hydroxymethyl-5-methoxynaphthalen-1-yl 4-methoxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(8-Formyl-5-methoxynaphthalen-1-yl) 4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (8-Formyl-5-methoxynaphthalen-1-yl) 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components. The methoxy groups may also influence the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (8-Formyl-5-methoxynaphthalen-1-yl) 4-methoxybenzoate stands out due to its unique combination of functional groups and structural features. The presence of both formyl and methoxy groups on the naphthalene ring, along with the 4-methoxybenzoate ester, provides distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(8-formyl-5-methoxynaphthalen-1-yl) 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-23-15-9-6-13(7-10-15)20(22)25-18-5-3-4-16-17(24-2)11-8-14(12-21)19(16)18/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOTYEZBXZBEGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC3=C(C=CC(=C32)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.